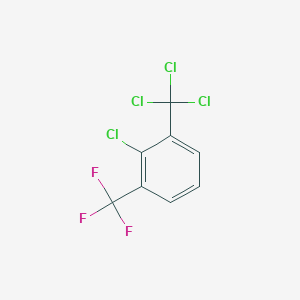
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene: is an organic compound that belongs to the class of aromatic halides It is characterized by the presence of chlorine, trichloromethyl, and trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene typically involves the chlorination of 1-(trichloromethyl)-3-(trifluoromethyl)benzene. The reaction is carried out under controlled conditions using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful temperature control to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar chlorination processes but with enhanced safety measures and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques helps in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine, trichloromethyl, and trifluoromethyl) on the benzene ring.
Oxidation Reactions: It can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of benzyl derivatives or dehalogenated products.
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of various complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology: In biological research, it is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound to understand the interactions of similar structures with enzymes and receptors.
Medicine: While not directly used as a drug, the compound’s derivatives are explored for potential pharmaceutical applications. Its structure provides insights into the design of new therapeutic agents.
Industry: In the industrial sector, it is used in the production of agrochemicals, dyes, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene involves its interaction with nucleophiles and electrophiles. The electron-withdrawing groups on the benzene ring make it susceptible to nucleophilic attack, leading to substitution reactions. The compound can also participate in redox reactions, where it either donates or accepts electrons, resulting in oxidation or reduction.
Comparison with Similar Compounds
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
- 1-Chloro-2,2,2-trifluoroethyl difluoromethyl ether
Comparison: Compared to similar compounds, 2-Chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene is unique due to the presence of both trichloromethyl and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63430-03-5 |
|---|---|
Molecular Formula |
C8H3Cl4F3 |
Molecular Weight |
297.9 g/mol |
IUPAC Name |
2-chloro-1-(trichloromethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H3Cl4F3/c9-6-4(7(10,11)12)2-1-3-5(6)8(13,14)15/h1-3H |
InChI Key |
ZFFRILSTJJYXJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(Cl)(Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-tert-Butyl-2-phenyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14512635.png)
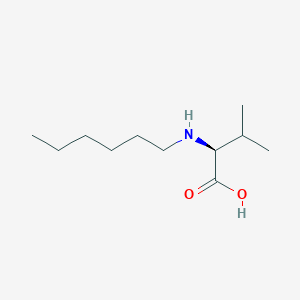
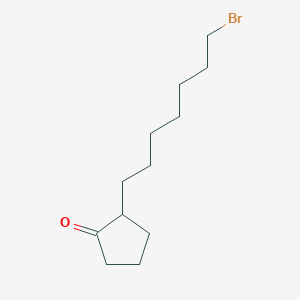
![4-Oxo-4-[(1-phenylethyl)amino]but-2-enoic acid](/img/structure/B14512654.png)
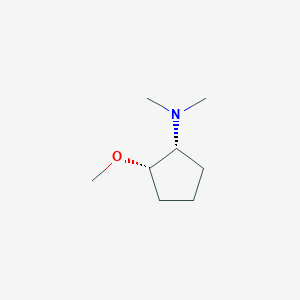
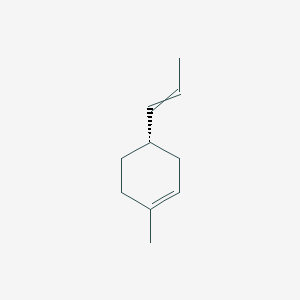

![2-[3-(1-Ethylquinolin-2(1H)-ylidene)prop-1-en-1-yl]quinoline](/img/structure/B14512682.png)

![Lithium (methylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14512688.png)
![N-[4-(Dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14512699.png)

![3-[4-(Indolizin-2-YL)phenyl]propan-1-OL](/img/structure/B14512718.png)

